2-Amino-4-(methylsulfanyl)-1H-1,5-benzodiazepine-3-carbonitrile
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Overview
Description
2-Amino-4-(methylsulfanyl)-1H-1,5-benzodiazepine-3-carbonitrile is a benzodiazepine derivative with a unique structure that includes an amino group, a methylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methylsulfanyl)-1H-1,5-benzodiazepine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methylthiobenzonitrile with suitable reagents to form the desired benzodiazepine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(methylsulfanyl)-1H-1,5-benzodiazepine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
2-Amino-4-(methylsulfanyl)-1H-1,5-benzodiazepine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-(methylsulfanyl)-1H-1,5-benzodiazepine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydro-pyrimidine-5-carbonitrile
- 2-Amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydro-pyrimidine-5-carbonitrile
Uniqueness
2-Amino-4-(methylsulfanyl)-1H-1,5-benzodiazepine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazepine core structure, combined with the amino, methylsulfanyl, and carbonitrile groups, makes it a versatile compound for various applications.
Properties
CAS No. |
827599-09-7 |
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Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-amino-2-methylsulfanyl-1H-1,5-benzodiazepine-3-carbonitrile |
InChI |
InChI=1S/C11H10N4S/c1-16-11-7(6-12)10(13)14-8-4-2-3-5-9(8)15-11/h2-5,15H,1H3,(H2,13,14) |
InChI Key |
LKPXZVIFNMREAT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC2=CC=CC=C2N1)N)C#N |
Origin of Product |
United States |
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